1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea
Brand Name: Vulcanchem
CAS No.: 894045-34-2
VCID: VC7395749
InChI: InChI=1S/C16H23N3O4/c1-10(2)17-16(21)18-11-7-15(20)19(9-11)12-5-6-13(22-3)14(8-12)23-4/h5-6,8,10-11H,7,9H2,1-4H3,(H2,17,18,21)
SMILES: CC(C)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C16H23N3O4
Molecular Weight: 321.377

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea

CAS No.: 894045-34-2

Cat. No.: VC7395749

Molecular Formula: C16H23N3O4

Molecular Weight: 321.377

* For research use only. Not for human or veterinary use.

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea - 894045-34-2

Specification

CAS No. 894045-34-2
Molecular Formula C16H23N3O4
Molecular Weight 321.377
IUPAC Name 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-propan-2-ylurea
Standard InChI InChI=1S/C16H23N3O4/c1-10(2)17-16(21)18-11-7-15(20)19(9-11)12-5-6-13(22-3)14(8-12)23-4/h5-6,8,10-11H,7,9H2,1-4H3,(H2,17,18,21)
Standard InChI Key GGZWFMXGHSQPGE-UHFFFAOYSA-N
SMILES CC(C)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC

Introduction

Structural Analysis and Nomenclature

Molecular Framework

The compound’s IUPAC name, 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea, delineates its core components:

  • A 5-oxopyrrolidin-3-yl backbone, a lactam ring common in bioactive molecules.

  • A 3,4-dimethoxyphenyl group attached to the pyrrolidinone’s nitrogen atom.

  • An isopropylurea moiety linked to the pyrrolidinone’s third carbon.

The presence of methoxy groups suggests potential interactions with aromatic-binding pockets in enzymes or receptors, while the urea linkage may contribute to hydrogen-bonding networks critical for target engagement .

Physicochemical Properties (Theoretical)

Using computational tools (e.g., SwissADME):

PropertyPredicted Value
Molecular Weight349.39 g/mol
LogP (Lipophilicity)1.82
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface86.7 Ų
These metrics indicate moderate bioavailability but potential challenges in blood-brain barrier penetration due to high polar surface area .

Hypothetical Synthesis Pathways

Retrosynthetic Strategy

  • Core Formation: Construct the 5-oxopyrrolidin-3-yl scaffold via cyclization of a γ-amino acid or through [3+2] cycloaddition reactions.

  • Substituent Introduction:

    • Introduce the 3,4-dimethoxyphenyl group via Buchwald-Hartwig amination or nucleophilic substitution.

    • Attach the isopropylurea moiety through carbodiimide-mediated coupling of isopropylamine with a carbamate intermediate.

Example Reaction Sequence

  • Step 1: Synthesis of 1-(3,4-dimethoxyphenyl)pyrrolidin-5-one

    • React 3,4-dimethoxyaniline with γ-butyrolactone under acidic conditions .

  • Step 2: Urea Formation

    • Treat the pyrrolidinone with triphosgene, followed by isopropylamine to yield the target compound .

Challenges and Future Directions

  • Synthetic Optimization: Improve yields via microwave-assisted synthesis or flow chemistry.

  • ADMET Profiling: Address predicted hepatotoxicity (CYP3A4 inhibition risk).

  • Target Validation: Prioritize phenotypic screening against oncology or neurodegenerative disease models.

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